molecular formula C14H13ClN2OS B2545365 N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034619-43-5

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2545365
CAS No.: 2034619-43-5
M. Wt: 292.78
InChI Key: NJFOKMVMNKXWLX-UHFFFAOYSA-N
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Description

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that contains a thiazole ring, a furan ring, and a benzyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzyl chloride and furan-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell proteins, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(furan-2-yl)thiazol-2-amine: Similar structure but with the furan ring at a different position.

    N-benzyl-4-(thiophen-3-yl)thiazol-2-amine: Contains a thiophene ring instead of a furan ring.

    N-benzyl-4-(pyridin-3-yl)thiazol-2-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the specific combination of the thiazole, furan, and benzyl groups, which may confer distinct biological activities and chemical properties. The presence of the furan ring, in particular, may enhance its potential as an antimicrobial and anticancer agent compared to similar compounds .

Properties

IUPAC Name

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOKMVMNKXWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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